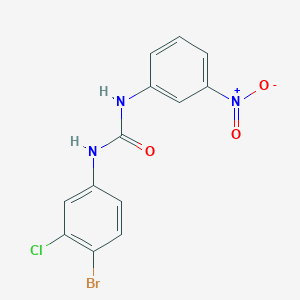

1-(4-Bromo-3-chlorophenyl)-3-(3-nitrophenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-BROMO-3-CHLOROPHENYL)-N’-(3-NITROPHENYL)UREA is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to phenyl rings, making it a molecule of interest in various chemical and biological studies.

Vorbereitungsmethoden

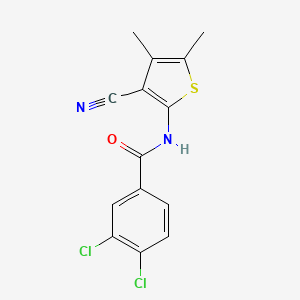

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-BROMO-3-CHLOROPHENYL)-N’-(3-NITROPHENYL)UREA typically involves the reaction of 4-bromo-3-chloroaniline with 3-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of N-(4-BROMO-3-CHLOROPHENYL)-N’-(3-NITROPHENYL)UREA may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.

Types of Reactions:

Oxidation: N-(4-BROMO-3-CHLOROPHENYL)-N’-(3-NITROPHENYL)UREA can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The bromine and chlorine atoms on the phenyl rings can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Sodium methoxide or potassium tert-butoxide in aprotic solvents.

Major Products Formed:

Oxidation: Nitroso or hydroxylamine derivatives.

Reduction: Amino derivatives.

Substitution: Phenyl derivatives with different substituents replacing bromine or chlorine.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Für seine potenzielle Verwendung in der Medikamentenentwicklung untersucht.

Industrie: Bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 1-(4-Brom-3-chlorphenyl)-3-(3-nitrophenyl)harnstoff hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann er mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, was zu einer biologischen Reaktion führt. Die genauen Pfade und Zielstrukturen müssten durch experimentelle Studien aufgeklärt werden.

Wirkmechanismus

The mechanism of action of N-(4-BROMO-3-CHLOROPHENYL)-N’-(3-NITROPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of the nitro group allows it to participate in redox reactions, while the halogen atoms can enhance its binding affinity to target proteins. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects.

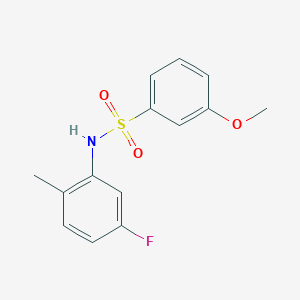

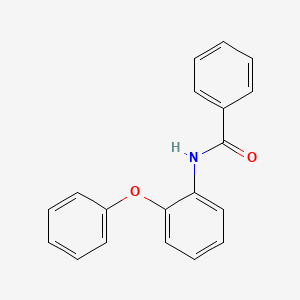

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1-(4-Brom-3-chlorphenyl)-3-(4-nitrophenyl)harnstoff: Ähnliche Struktur, aber mit der Nitrogruppe in einer anderen Position.

1-(4-Brom-3-chlorphenyl)-3-(3-methylphenyl)harnstoff: Ähnliche Struktur, aber mit einer Methylgruppe anstelle einer Nitrogruppe.

Einzigartigkeit

1-(4-Brom-3-chlorphenyl)-3-(3-nitrophenyl)harnstoff ist aufgrund der spezifischen Kombination von Substituenten an den Phenylringen einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann.

Analyse Chemischer Reaktionen

Reaktionstypen

1-(4-Brom-3-chlorphenyl)-3-(3-nitrophenyl)harnstoff kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas und einem Palladiumkatalysator zu einer Aminogruppe reduziert werden.

Substitution: Die Brom- und Chloratome können durch nukleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffgas, Palladiumkatalysator.

Substitution: Natriumhydroxid, Kaliumcarbonat oder andere Nukleophile.

Hauptprodukte

Reduktion: 1-(4-Brom-3-chlorphenyl)-3-(3-aminophenyl)harnstoff.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Eigenschaften

Molekularformel |

C13H9BrClN3O3 |

|---|---|

Molekulargewicht |

370.58 g/mol |

IUPAC-Name |

1-(4-bromo-3-chlorophenyl)-3-(3-nitrophenyl)urea |

InChI |

InChI=1S/C13H9BrClN3O3/c14-11-5-4-9(7-12(11)15)17-13(19)16-8-2-1-3-10(6-8)18(20)21/h1-7H,(H2,16,17,19) |

InChI-Schlüssel |

JLCGHEHHXBITHX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC(=C(C=C2)Br)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10973553.png)

![4-cyano-N-(2-methoxyphenyl)-3-methyl-5-[(4-phenylbutanoyl)amino]thiophene-2-carboxamide](/img/structure/B10973558.png)

methanone](/img/structure/B10973567.png)

![methyl (2E)-5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10973568.png)

![N-[1-(4-ethylphenyl)ethyl]-5-methylfuran-2-carboxamide](/img/structure/B10973583.png)

![2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-nitrophenyl)acetamide](/img/structure/B10973602.png)

![2-[(5-Chloro-2-methoxybenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10973616.png)

![4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B10973621.png)